molecular formula C10H10N2O4S B262478 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid

3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid

Cat. No. B262478
M. Wt: 254.26 g/mol
InChI Key: ARQAQKSMMROSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid, also known as Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It was first synthesized by American chemist O. Kamm in 1908 and later named after British chemist Henry Meldrum. Meldrum's acid is a white crystalline powder that is soluble in water and organic solvents. It has a variety of applications in organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid acts as a nucleophile in many reactions due to the presence of the sulfonic acid group. It can react with electrophiles, such as carbonyl compounds, to form adducts that can undergo further reactions. This compound's acid can also undergo decarboxylation to form 2,2-dimethyl-1,3-dioxane-4,6-dione, which is a useful intermediate for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
This compound's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been used in the synthesis of pharmaceuticals that have shown promising results in preclinical studies.

Advantages and Limitations for Lab Experiments

3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid has several advantages for lab experiments, including its high purity, stability, and ease of handling. It is also relatively inexpensive and readily available. However, it has some limitations, including its low solubility in some solvents and its sensitivity to moisture and air.

Future Directions

There are several future directions for the research and development of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid. One direction is the synthesis of new heterocyclic compounds with potential biological activities. Another direction is the development of new pharmaceuticals using this compound's acid as a building block. Additionally, the use of this compound's acid in materials science, such as the preparation of polymers and dendrimers, is an area of active research. Finally, the exploration of new synthetic methods for this compound's acid and its derivatives is an ongoing area of interest.

Synthesis Methods

3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid can be synthesized through several methods, including the Knoevenagel condensation of malonic acid with acetone, the reaction of malonic acid with acetic anhydride, and the reaction of malonic acid with phosphorus oxychloride. The most commonly used method is the Knoevenagel condensation, which involves the reaction of malonic acid with acetone in the presence of a base catalyst, such as potassium carbonate or sodium methoxide. The reaction produces this compound's acid as a byproduct, which can be isolated through crystallization or distillation.

Scientific Research Applications

3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines, which have important biological activities. This compound's acid has also been used in the synthesis of pharmaceuticals, such as antiviral and anticancer agents, as well as in the preparation of materials, such as polymers and dendrimers.

properties

Molecular Formula

C10H10N2O4S

Molecular Weight

254.26 g/mol

IUPAC Name

3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-sulfonic acid

InChI

InChI=1S/C10H10N2O4S/c1-7-9(17(14,15)16)10(13)12(11-7)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,15,16)

InChI Key

ARQAQKSMMROSJC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1S(=O)(=O)O)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=O)C1S(=O)(=O)O)C2=CC=CC=C2

Origin of Product

United States

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